molecular formula C12H10Br2N2O B14704483 6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide CAS No. 25373-74-4

6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide

Katalognummer: B14704483
CAS-Nummer: 25373-74-4
Molekulargewicht: 358.03 g/mol
InChI-Schlüssel: YCEIRXUDVMSYEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Coordination Modes and Structural Diversity

The N-oxide functional group in 6,6'-dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide enables diverse coordination geometries. For example, in lead-coordination polymers, analogous N-oxide ligands form octahedral PbCl₄N₂ and PbCl₄O₂ units, where the N-oxide oxygen and pyridine nitrogen serve as distinct binding sites. This bifurcated coordination mode contrasts with non-oxidized bipyridines, which typically rely solely on nitrogen donors. The bromine substituents further influence crystal packing through halogen-halogen or halogen-π interactions, as observed in cocrystals of related 2,2′-bipyridine derivatives.

Table 1: Coordination Behavior of Bipyridine N-Oxide Ligands

Ligand Structure Metal Center Coordination Geometry Key Interactions Reference
[Pb(bp4mo)Cl₂] Pb²⁺ Octahedral (N/O) Pb–Cl, Pb–N, Pb–O
(44diMebpy)(14tfib) Halogen-bonded I···N, C(π)···I

Supramolecular Engineering via Halogen Bonding

Beyond metal coordination, the bromine atoms in 6,6'-dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide enable halogen bonding, a directional interaction critical for constructing supramolecular frameworks. In cocrystallization studies, 2,2′-bipyridine derivatives act as ditopic acceptors, engaging in I···N or Br···N interactions with perfluorinated iodobenzenes or N-haloimides. The bromine’s polarizability and σ-hole character enhance these interactions, which are tunable by adjusting substituent positions. For instance, methyl groups at the 4,4' positions minimize steric hindrance, allowing optimal halogen bond formation compared to bulkier tert-butyl groups.

Eigenschaften

CAS-Nummer

25373-74-4

Molekularformel

C12H10Br2N2O

Molekulargewicht

358.03 g/mol

IUPAC-Name

2-bromo-6-(6-bromo-4-methylpyridin-2-yl)-4-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10Br2N2O/c1-7-3-9(15-11(13)5-7)10-4-8(2)6-12(14)16(10)17/h3-6H,1-2H3

InChI-Schlüssel

YCEIRXUDVMSYEF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1)Br)C2=[N+](C(=CC(=C2)C)Br)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, influencing their structure and function. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable tool in studying redox reactions and catalytic mechanisms .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • CAS No.: 25373-74-4
  • Molecular Formula : C₁₂H₁₀Br₂N₂O
  • Molecular Weight : ~358.03 g/mol (calculated from and )
  • Structure : A bipyridine scaffold with bromine atoms at the 6,6′ positions, methyl groups at 4,4′, and an N-oxide group at the pyridyl nitrogen ().

Key Features :

  • Substituent Effects : The bromine atoms (electron-withdrawing) and methyl groups (electron-donating) create a balance of electronic effects. The N-oxide moiety enhances polarity and coordination capacity ().
  • Synthetic Utility: Bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl groups improve solubility compared to non-alkylated analogs ().

Structural and Electronic Comparisons

Table 1: Key Properties of 6,6′-Dibromo-4,4′-dimethyl-2,2′-bipyridine-1-oxide and Analogs
Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties
6,6′-Dibromo-4,4′-dimethyl-2,2′-bipyridine-1-oxide 25373-74-4 6,6′-Br; 4,4′-CH₃; N-oxide ~358.03 Enhanced coordination via N-oxide; bromine for cross-coupling; moderate solubility .
6,6′-Dibromo-2,2′-bipyridine-1-oxide 25373-71-1 6,6′-Br; N-oxide ~312.94 Lower solubility due to lack of methyl groups; weaker steric hindrance .
4,4′-Dibromo-6,6′-dimethyl-2,2′-bipyridine 144342-45-0 4,4′-Br; 6,6′-CH₃ 342.03 No N-oxide; weaker coordination ability; bromine retains reactivity .
6,6′-Di(hexoxymethyl)-4,4′-dibromo-2,2′-bipyridine 16749811 6,6′-Br; 4,4′-(CH₂OCH₂C₅H₁₁) ~598.25 Higher solubility in organic solvents; bulky substituents limit steric access .

Reactivity and Catalytic Performance

  • 6,6′-Dimethyl-2,2′-bipyridine (CAS 4411-80-7) : Lacks bromine and N-oxide. Used in catalysis but shows lower conversion rates in copper-catalyzed reactions due to reduced electronic activation ().
  • 4,4′-Dibromo-6,6′-dimethyl-2,2′-bipyridine : Bromine enables functionalization, but absence of N-oxide limits metal-binding strength compared to the target compound ().

Material Science

  • Supramolecular Chemistry : Bromine and methyl groups enable precise tuning of intermolecular interactions (π-π stacking, hydrogen bonding) in coordination polymers ().

Biologische Aktivität

Chemical Identity
6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide (CAS No. 25373-74-4) is a bipyridine derivative characterized by the presence of two bromine atoms and a dimethyl group. Its molecular formula is C12H10Br2N2OC_{12}H_{10}Br_2N_2O with a molecular weight of 358.03 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry.

Antioxidant Activity

Research indicates that bipyridine derivatives can exhibit significant antioxidant properties. The mechanism typically involves the scavenging of free radicals and the inhibition of lipid peroxidation. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly employed to evaluate antioxidant capacity.

Assay Type Mechanism Endpoint Quantification Method
DPPHElectron donationIC50Absorbance change
ABTSFree radical scavengingIC50Absorbance change

Antimicrobial Activity

The compound has shown promise in antimicrobial studies against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Case Study:
In vitro studies demonstrated that 6,6'-dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring the inhibition of pro-inflammatory cytokines. It has been shown to reduce the expression of TNF-alpha and IL-6 in cell-based models.

Cytotoxicity and Anticancer Activity

Studies have indicated that 6,6'-dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Research Findings:
A recent study evaluated the cytotoxic effects on breast cancer cells using MTT assays, revealing a dose-dependent response with IC50 values indicating significant antiproliferative activity.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative disease research.

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing 6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide?

Answer:
The synthesis typically involves halogenation of pre-functionalized bipyridine precursors. For example:

  • Step 1: Bromination of 4,4'-dimethyl-2,2'-bipyridine using brominating agents (e.g., Br₂ or NBS) under controlled conditions to introduce bromine at the 6,6' positions .
  • Step 2: Oxidation of the bipyridine core using oxidizing agents like H₂O₂ or m-CPBA to form the N-oxide moiety, as demonstrated in the synthesis of analogous N-oxide derivatives .
    Key Considerations:
  • Regioselectivity in bromination can be influenced by steric effects from the 4,4'-methyl groups .
  • Purity is ensured via column chromatography or recrystallization, as reported for structurally similar compounds .

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assignments of methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm) confirm substitution patterns. The N-oxide group induces deshielding in adjacent protons .
  • X-ray Crystallography: Resolves bond lengths and angles, confirming the planarity of the bipyridine core and the geometry of the N-oxide group. For example, a related N-oxide structure showed a dihedral angle of 2.1° between pyridine rings .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]⁺ at 359.03 vs. theoretical 358.03 for C₁₂H₁₀Br₂N₂O) .

(Advanced) How can researchers optimize low yields during bromination steps?

Answer:
Common challenges include incomplete bromination or side reactions. Strategies include:

  • Catalyst Screening: Nickel-based catalysts (e.g., NiCl₂) enhance coupling efficiency in bipyridine halogenation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.
  • Stoichiometric Control: Excess Br₂ (1.2–1.5 equiv) ensures complete di-bromination, monitored via TLC or in situ NMR .

(Advanced) How does the N-oxide group influence the electronic properties of this ligand in coordination chemistry?

Answer:
The N-oxide moiety:

  • Enhances Lewis Basicity: Increases electron density at the nitrogen, improving metal-ligand binding affinity (e.g., for Cu²⁺ or Ru³⁺) .
  • Modifies Redox Behavior: Stabilizes metal centers in higher oxidation states, as observed in Ru-bipyridine complexes for photocatalytic applications .
    Comparative Data:
Property6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridineN-Oxide Derivative
λmax (UV-Vis)285 nm295 nm
Metal Binding Constant (log K)4.2 (Cu²⁺)5.8 (Cu²⁺)

(Advanced) How to resolve structural ambiguities arising from conflicting spectral data?

Answer:
Contradictions (e.g., CAS registry discrepancies between 25373-74-4 and 158666-31-0 for di-oxide derivatives ) can be addressed via:

  • Multi-Technique Validation: Combine X-ray diffraction (definitive bond confirmation) with 2D NMR (COSY, HSQC) to assign proton environments .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometries, cross-referenced with experimental data .

(Basic) What are common impurities in the synthesis, and how are they removed?

Answer:

  • Byproducts: Mono-brominated intermediates or over-oxidized di-oxide species (e.g., C₁₂H₁₀Br₂N₂O₂, MW 374.03 ).
  • Purification Methods:
    • Flash Chromatography: Silica gel with ethyl acetate/hexane gradients (Rf ~0.3 for target compound).
    • Recrystallization: Ethanol/water mixtures yield high-purity crystals (>98% by HPLC) .

(Advanced) How to design metal complexes using this ligand for catalytic applications?

Answer:

  • Ligand Design: The 6,6'-Br and 4,4'-Me groups provide steric bulk, preventing undesired metal aggregation. The N-oxide enhances π-backbonding in Ru or Ir complexes for OLEDs or water-splitting catalysts .
  • Case Study: Ru(II) complexes with analogous ligands showed a 15% increase in photocatalytic H₂ production compared to non-brominated derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.